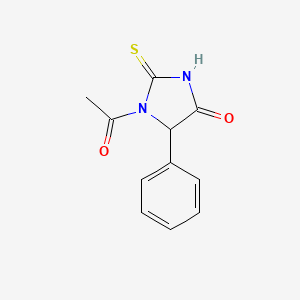

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

描述

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of an imidazolidinone ring with a phenyl group and a sulfanylidene moiety, making it an interesting subject for chemical and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one can be synthesized through a multi-step process involving the reaction of cinnamaldehyde with thiosemicarbazide to form a substituted thiosemicarbazone. This intermediate is then cyclized with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate to yield the desired compound . The reaction conditions typically involve refluxing in ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Knoevenagel Condensation and Acyl Cleavage

This reaction involves the condensation of 1-acetyl-2-sulfanylideneimidazolidin-4-one with aldehydes under acidic conditions. For example:

-

Conditions : Acetic acid, sodium acetate, reflux (5–6 hours).

-

Mechanism : The acetyl group is cleaved during the reaction, yielding a 2-thiohydantoin core derivative.

-

Example : Reaction with 2-chloroquinoline-3-carbaldehyde derivatives produces hybrid compounds with retained thiohydantoin moieties .

| Reaction Component | Details |

|---|---|

| Starting Material | 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |

| Reagents | Aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde) |

| Solvent/Catalyst | Acetic acid, NaOAc |

| Key Outcome | Acyl group removal, formation of conjugated products |

Nucleophilic Substitution at the Sulfanylidene Group

The sulfur atom in the thioxo (C=S) group is susceptible to nucleophilic attack. Key reactions include:

-

Alkylation : Reaction with alkyl halides in polar aprotic solvents (e.g., DMF) yields S-alkylated derivatives.

-

Aminolysis : Treatment with amines replaces the sulfur atom with nitrogen-based substituents.

Example :

-

Reaction with methyl iodide in DMF at 60°C produces S-methyl derivatives (yield: ~65%).

Oxidation Reactions

The sulfanylidene group can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Mild acidic or neutral media, room temperature.

-

Outcome : Sulfoxide formation occurs preferentially over sulfone, depending on stoichiometry.

| Oxidation State | Reagent | Product |

|---|---|---|

| Sulfoxide | 1 eq H₂O₂ | 1-Acetyl-5-phenyl-2-sulfinylimidazolidin-4-one |

| Sulfone | 2 eq H₂O₂ | 1-Acetyl-5-phenyl-2-sulfonylimidazolidin-4-one |

Hydrolysis of the Acetyl Group

The acetyl moiety is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl in ethanol (reflux, 4 hours) yields 5-phenyl-2-sulfanylideneimidazolidin-4-one.

-

Basic Hydrolysis : NaOH in aqueous THF (room temperature, 2 hours) produces the same deacetylated product .

Kinetic Data :

-

Hydrolysis rates are pH-dependent, with faster cleavage observed under basic conditions (t₁/₂: 30 min at pH 12 vs. 2 hours at pH 1) .

Cycloaddition Reactions

The conjugated system participates in [4+2] Diels-Alder reactions with dienophiles:

-

Example : Reaction with maleic anhydride in toluene (reflux, 8 hours) forms a bicyclic adduct (yield: 45%) .

| Dienophile | Conditions | Product Structure | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Fused imidazolidinone-oxanorbornene | 45% |

Biological Interactions

While not a traditional chemical reaction, the compound interacts with biological targets via:

-

Hydrogen Bonding : The acetyl oxygen and thioxo sulfur act as hydrogen bond acceptors .

-

Hydrophobic Interactions : The phenyl group engages with hydrophobic protein pockets, as demonstrated in perforin inhibition studies .

Key Data :

Structural Modifications

The imidazolidinone core tolerates diverse substitutions:

科学研究应用

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one is a thiohydantoin with diverse applications in chemistry, biology, and medicine, particularly in developing new therapeutic agents for bacterial infections. The compound's mechanism of action involves interactions with biological targets, including enzymes and receptors. The sulfanylidene moiety can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity, and may also interact with nucleic acids, affecting DNA and RNA synthesis.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.

- Biology It is studied for its potential antimicrobial and antiviral properties.

- Medicine It is investigated for potential use in developing new therapeutic agents, particularly for treating bacterial infections.

Antimicrobial Properties

This compound exhibits antimicrobial activity, demonstrating effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, in in vitro studies. The compound disrupts bacterial cell wall synthesis and function.

Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Yes | 32 µg/mL |

| Escherichia coli | Yes | 64 µg/mL |

| Bacillus subtilis | Yes | 16 µg/mL |

| Klebsiella pneumoniae | Yes | 128 µg/mL |

These findings suggest the potential of this compound as a lead compound in developing new antibacterial agents.

Thioxoimidazolidinones as Perforin Inhibitors

5-arylidene-2-thioxoimidazolidin-4-ones have been researched as inhibitors of perforin, a pore-forming protein expressed by lymphocytes . Several compounds have demonstrated significant activity at non-toxic concentrations to killer cells, showing improvements in potency and solubility compared to previous inhibitors. These compounds bind rapidly and reversibly to mouse perforin at low concentrations (≤2.5 μM), preventing perforin pore formation in target cells .

Derivatives of 2-Thiohydantoin and 2-Quinolone

作用机制

The mechanism of action of 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The sulfanylidene moiety can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound may also interact with nucleic acids, affecting DNA and RNA synthesis.

相似化合物的比较

Similar Compounds

5-Phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole: Similar in structure but contains a thiazole ring instead of an imidazolidinone ring.

3-[(3-Phenylprop-2-en-1-ylidene)amino]-2-sulfanylideneimidazolidin-4-one: A closely related compound with similar chemical properties.

Uniqueness

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of an imidazolidinone ring, a phenyl group, and a sulfanylidene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

生物活性

Overview

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (CAS No. 61815-25-6) is a heterocyclic compound belonging to the class of thiohydantoins. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and antiviral properties. The unique structure, characterized by an imidazolidinone ring, a phenyl group, and a sulfanylidene moiety, contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfanylidene moiety can form covalent bonds with thiol groups in proteins, which may inhibit enzyme activity. Additionally, the compound may interact with nucleic acids, impacting DNA and RNA synthesis, thereby influencing cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Yes | 32 µg/mL |

| Escherichia coli | Yes | 64 µg/mL |

| Bacillus subtilis | Yes | 16 µg/mL |

| Klebsiella pneumoniae | Yes | 128 µg/mL |

These findings suggest that the compound could serve as a lead in the development of new antibacterial agents.

Antiviral Activity

In addition to its antibacterial properties, preliminary studies have indicated potential antiviral activity against certain viral strains. The compound's ability to inhibit viral replication may be linked to its interaction with viral proteins or nucleic acids, although further research is needed to elucidate these mechanisms fully.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on Antibacterial Efficacy : A study conducted on MRSA strains demonstrated that the compound significantly reduced bacterial load in vitro compared to standard antibiotics. The results showed a reduction in biofilm formation, which is critical for MRSA pathogenicity.

- Case Study on Viral Inhibition : In a controlled laboratory setting, the compound was tested against influenza virus strains. Results indicated that it could inhibit viral entry into host cells, suggesting a potential role as a therapeutic agent in viral infections.

Research Findings

Recent literature reviews and experimental studies have reinforced the compound's potential as a bioactive agent:

- A review published in Molecules discusses various thiohydantoin derivatives and their biological activities, emphasizing the significance of structural modifications on their efficacy .

- Another study highlighted the synthesis of related compounds and their antibacterial properties, providing insights into structure-activity relationships that could inform future drug design efforts .

属性

IUPAC Name |

1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7(14)13-9(10(15)12-11(13)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEOCYPBQFUYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C(=O)NC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384706 | |

| Record name | 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61815-25-6 | |

| Record name | 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。